
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are located in the brain and throughout the body. CP-47,497 has been used in scientific research to study the effects of cannabinoids on the body and to develop new treatments for various medical conditions.
作用机制
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea is a potent agonist of the cannabinoid receptors, which are located in the brain and throughout the body. When 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea binds to these receptors, it activates them, leading to a range of effects on the body. These effects include the modulation of pain and inflammation, the regulation of mood and appetite, and the modulation of the immune system.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has a range of biochemical and physiological effects on the body. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and GABA. It has also been shown to modulate the activity of various enzymes and signaling pathways, including the MAPK/ERK pathway and the NF-kB pathway. 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has also been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of cannabinoids on the body. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea also has some limitations. It is highly lipophilic, which makes it difficult to dissolve in water-based solutions. It is also relatively unstable, which makes it difficult to store for long periods of time.
未来方向
There are several future directions for research on 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea. One area of research is the development of new treatments for medical conditions, including pain, inflammation, and anxiety. Another area of research is the development of new synthetic cannabinoids that are more stable and have fewer side effects than 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea. Finally, research is needed to better understand the mechanisms of action of cannabinoids and their effects on the body, which could lead to new treatments for a range of medical conditions.
合成方法
The synthesis of 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea involves several steps, including the reaction of cyclopropylmethylamine with 4-methylbenzoyl chloride to form the corresponding amide. This amide is then treated with phosgene to form the corresponding isocyanate, which is then reacted with urea to form 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea.
科学研究应用
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has been extensively used in scientific research to study the effects of cannabinoids on the body. It has been used to study the mechanisms of action of cannabinoids, including their effects on the endocannabinoid system and the brain. 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has also been used to develop new treatments for various medical conditions, including pain, inflammation, and anxiety.
属性
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-2-6-11(7-3-9)14-12(15)13-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCFXSYUUNTFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




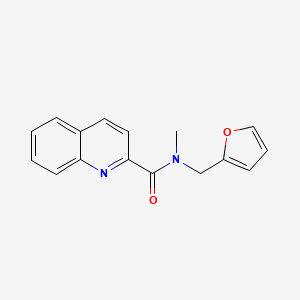
![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)

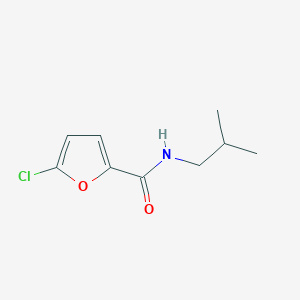
![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
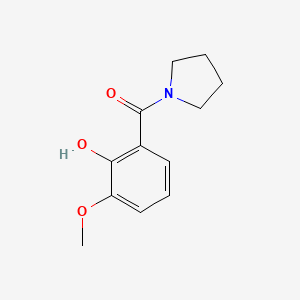
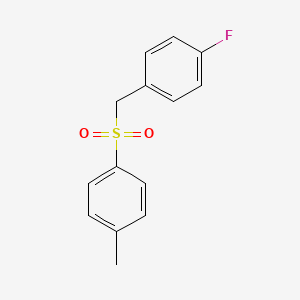

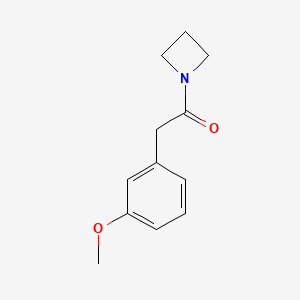

![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)